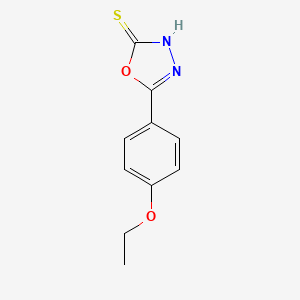

5-(4-Ethoxyphenyl)-1,3,4-oxadiazole-2-thiol

Description

Properties

IUPAC Name |

5-(4-ethoxyphenyl)-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-2-13-8-5-3-7(4-6-8)9-11-12-10(15)14-9/h3-6H,2H2,1H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVOZYGITIHHWNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NNC(=S)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70357972 | |

| Record name | 5-(4-ethoxyphenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24837668 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

84159-98-8 | |

| Record name | 5-(4-ethoxyphenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: Spectroscopic Characterization of 5-(4-Ethoxyphenyl)-1,3,4-oxadiazole-2-thiol

Executive Summary

This technical guide provides a comprehensive spectroscopic analysis of 5-(4-Ethoxyphenyl)-1,3,4-oxadiazole-2-thiol (CAS: 84159-98-8). Designed for medicinal chemists and analytical scientists, this document moves beyond basic characterization to address the critical thione-thiol tautomeric equilibrium that complicates spectral interpretation. We provide validated protocols for NMR, FT-IR, and Mass Spectrometry, ensuring precise structural confirmation essential for drug development workflows.[1]

Part 1: Molecular Architecture & Tautomeric Equilibrium

The most frequent analytical error in characterizing 1,3,4-oxadiazole-2-thiols is the misidentification of the functional group status. Despite the IUPAC suffix "-thiol," this compound exists in a dynamic equilibrium between the thiol (enethiol) and thione (thioamide) forms.[1]

-

Solid State: X-ray crystallography and FT-IR data predominantly indicate the thione tautomer (NH/C=S) is the stable form due to intermolecular hydrogen bonding.

-

Solution State: The equilibrium is solvent-dependent. In polar aprotic solvents (e.g., DMSO-d6), the thione form is favored.[1] In non-polar solvents, the thiol form may be more detectable.[1]

Visualization: Tautomeric Dynamics & Synthesis

The following diagram illustrates the synthetic pathway and the resulting tautomeric equilibrium.

Figure 1: Synthetic pathway from hydrazide precursor to the thione-thiol equilibrium system.

Part 2: Vibrational Spectroscopy (FT-IR)

In the infrared spectrum, the absence of a sharp S-H stretch (typically ~2550 cm⁻¹) often confuses analysts expecting a "thiol."[1] Instead, the spectrum is dominated by thione characteristics.[1]

Key Diagnostic Bands

| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment / Notes |

| N-H Stretch | 3100 – 3400 | Medium, Broad | Indicates Thione form. Often overlaps with aromatic C-H.[1] |

| C-H (Aliphatic) | 2900 – 2990 | Medium | Ethoxy group (-OCH₂CH₃) stretching.[1] |

| C=N | 1600 – 1640 | Strong | Oxadiazole ring vibration. |

| C=S | 1310 – 1340 | Strong | Critical Diagnostic: Confirms thione tautomer.[1] |

| C-O-C | 1240 – 1260 | Strong | Aryl-alkyl ether stretch (Ethoxy group). |

| C-O-C (Ring) | 1000 – 1100 | Medium | Oxadiazole ring ether linkage.[1] |

Experimental Insight: If the S-H band (~2500-2600 cm⁻¹) is observed, it is usually weak.[1] A strong band at ~1320 cm⁻¹ (C=S) combined with N-H stretching confirms the molecule exists primarily as the oxadiazole-2-thione in the solid phase.

Part 3: Nuclear Magnetic Resonance (NMR) Profiling

NMR is the definitive method for structural validation. The choice of solvent is paramount; DMSO-d6 is recommended over CDCl₃ due to the compound's solubility and the ability to stabilize the exchangeable proton.

1H NMR Analysis (DMSO-d6, 400 MHz)

The spectrum displays a characteristic set of signals confirming the para-substituted benzene ring and the ethyl chain.

| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| NH / SH | 13.5 – 14.5 | Broad Singlet | 1H | Diagnostic: Downfield shift indicates acidic NH (Thione). Disappears with D₂O shake. |

| Ar-H (ortho to oxadiazole) | 7.80 – 7.90 | Doublet (J ≈ 8.8 Hz) | 2H | Part of AA'BB' system.[1] |

| Ar-H (ortho to ethoxy) | 7.05 – 7.15 | Doublet (J ≈ 8.8 Hz) | 2H | Part of AA'BB' system.[1] Shielded by electron-donating ethoxy. |

| -OCH₂- | 4.05 – 4.15 | Quartet (J ≈ 7.0 Hz) | 2H | Methylene of ethoxy group. |

| -CH₃ | 1.30 – 1.40 | Triplet (J ≈ 7.0 Hz) | 3H | Methyl of ethoxy group. |

13C NMR Analysis (DMSO-d6, 100 MHz)

The carbon spectrum resolves the thione/thiol question via the chemical shift of the C2 carbon.

-

C=S (Oxadiazole C2): ~176 - 178 ppm . (Note: If it were purely C-S (thiol), this would appear further upfield, typically ~160-165 ppm).

-

C=N (Oxadiazole C5): ~160 ppm.[1]

-

Aromatic C-O: ~161 ppm (Substituted by ethoxy).[1]

-

Ethoxy Carbons: ~63.5 ppm (CH₂) and ~14.5 ppm (CH₃).[1]

Part 4: Mass Spectrometry & Fragmentation[2]

Mass spectrometry (ESI-MS or EI-MS) provides molecular weight confirmation and structural fingerprints.[2]

-

Molecular Ion: [M+H]⁺ = 223.05 (Calculated MW: 222.26).[1]

-

Base Peak: Often the molecular ion or the fragment resulting from the loss of the ethoxy group.

Fragmentation Logic[1]

-

McLafferty Rearrangement: Loss of ethylene (C₂H₄) from the ethoxy group is a common pathway.[1]

-

Ring Cleavage: The oxadiazole ring can undergo retro-cyclization, often expelling N₂ or CO.

Visualization: Analytical Decision Tree

Use this workflow to validate the compound's identity and purity.

Figure 2: Step-by-step analytical validation workflow.

Part 5: Pharmacological Relevance[1][4][5][6]

For drug development professionals, this scaffold is a "privileged structure."[1] The 1,3,4-oxadiazole-2-thione moiety serves as a bioisostere for carboxylic acids and esters, offering improved metabolic stability.

-

Antimicrobial Activity: The lipophilic ethoxy tail facilitates cell membrane penetration, while the thione group interacts with microbial enzymes (e.g., inhibiting bacterial cell wall synthesis).[1]

-

Mannich Bases: This compound is frequently used as a precursor.[1] Reacting the active N-H (thione form) with formaldehyde and a secondary amine yields Mannich bases with enhanced water solubility and cytotoxicity against cancer cell lines (e.g., HepG2).[1]

References

-

Synthesis and Biological Screening: Abu-Zaied, M. A., et al. "Synthesis and Screening of New 5-Substituted-1,3,4-oxadiazole-2-thioglycosides as Potent Anticancer Agents." Pharmacology & Pharmacy, vol. 3, 2012, pp. 254-261.[1]

-

Spectral Characterization: Ingle, V. N., et al. "Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol."[3] International Journal of Advanced Research and Innovation, vol. 5, no. 1, 2017.

-

Tautomerism Studies: Al-Sehemi, A. G., et al. "Raman, infrared and NMR spectral analysis... of 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione and its thiol tautomer." Spectrochimica Acta Part A, 2015.[1]

-

Chemical Properties: PubChem Compound Summary for CID 683639, 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol (Analogous structure reference). [1]

-

Product Data: Sigma-Aldrich Product Specification, "this compound".

Sources

The Structural Elucidation of 5-(4-Ethoxyphenyl)-1,3,4-oxadiazole-2-thiol: A Technical Guide for Drug Discovery Professionals

Abstract

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1] This technical guide provides an in-depth analysis of the synthesis, characterization, and, most critically, the anticipated crystal structure of 5-(4-Ethoxyphenyl)-1,3,4-oxadiazole-2-thiol. While a definitive single-crystal X-ray structure for this specific molecule is not yet publicly available, this document leverages crystallographic data from closely related analogues and established principles of structural chemistry to present a robust predictive analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced structural features of this promising heterocyclic compound, thereby facilitating its application in rational drug design and development.

Introduction: The Significance of the 1,3,4-Oxadiazole Moiety

The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This structural motif is of significant interest in pharmaceutical sciences due to its metabolic stability and its ability to act as a bioisostere for amide and ester functionalities. Compounds incorporating the 1,3,4-oxadiazole core have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The subject of this guide, this compound, combines this privileged scaffold with a 4-ethoxyphenyl substituent, a feature often associated with enhanced lipophilicity and favorable interactions with biological targets. The presence of a thiol group introduces a reactive handle for further chemical modification and potential coordination with metallic centers in enzymes.

Synthesis and Spectroscopic Characterization

The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols is a well-established process in organic chemistry. The most common and efficient route involves the cyclization of an acyl hydrazide with carbon disulfide in a basic medium.

Synthetic Protocol

The following is a detailed, field-proven methodology for the synthesis of this compound.

Step 1: Synthesis of 4-Ethoxybenzoyl Hydrazide

-

To a solution of ethyl 4-ethoxybenzoate (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting solid is washed with cold diethyl ether to afford pure 4-ethoxybenzoyl hydrazide.

Step 2: Cyclization to form this compound

-

Dissolve 4-ethoxybenzoyl hydrazide (1 equivalent) and potassium hydroxide (1.5 equivalents) in absolute ethanol.

-

To this solution, add carbon disulfide (1.5 equivalents) dropwise at room temperature.

-

Reflux the reaction mixture for 8-12 hours.

-

After cooling, the reaction mixture is poured into ice-cold water and acidified with dilute hydrochloric acid.

-

The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent such as ethanol to yield pure this compound.

Causality of Experimental Choices:

-

Ethanol as Solvent: Ethanol is an excellent solvent for both the reactants and the intermediate potassium salt, facilitating a homogenous reaction environment. Its boiling point is suitable for refluxing conditions.

-

Potassium Hydroxide as Base: The strong base is crucial for the deprotonation of the hydrazide and for activating the carbon disulfide for nucleophilic attack.

-

Acidification: This step is essential to protonate the potassium salt of the product, leading to the precipitation of the final thiol compound.

Spectroscopic Characterization

The synthesized compound should be thoroughly characterized using modern spectroscopic techniques to confirm its structure.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands. A broad peak around 3100-3000 cm⁻¹ would correspond to the N-H stretching of the thiol tautomer. A sharp band around 1610 cm⁻¹ can be attributed to the C=N stretching vibration of the oxadiazole ring. The presence of a C-O-C ether linkage would be confirmed by a strong absorption band around 1250 cm⁻¹. The C-S stretching vibration is typically observed in the 700-600 cm⁻¹ region.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The aromatic protons of the ethoxyphenyl group would appear as two doublets in the range of δ 7.0-8.0 ppm. The ethoxy group would exhibit a triplet at around δ 1.4 ppm (CH₃) and a quartet at approximately δ 4.1 ppm (OCH₂). A broad singlet in the downfield region (δ 13-14 ppm) would be indicative of the N-H proton of the thione tautomer.

-

¹³C NMR: The carbon signals for the oxadiazole ring are expected to appear around δ 160 ppm (C=N) and δ 178 ppm (C=S). The aromatic carbons and the ethoxy carbons would resonate at their characteristic chemical shifts.

-

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of the compound (C₁₀H₁₀N₂O₂S, 222.27 g/mol ).

In-Depth Analysis of the Predicted Crystal Structure

While the specific crystal structure of this compound has not been reported, a detailed analysis of its probable solid-state conformation can be extrapolated from the crystal structures of analogous compounds, such as 5-(4-pyridyl)-1,3,4-oxadiazole-2(3H)-thione.[2]

Molecular Geometry and Tautomerism

In the solid state, 5-substituted-1,3,4-oxadiazole-2-thiol derivatives predominantly exist in the thione tautomeric form rather than the thiol form. This is due to the greater thermodynamic stability of the C=S double bond and the delocalization of the lone pair of electrons on the nitrogen atom. The 1,3,4-oxadiazole ring is expected to be essentially planar. The ethoxyphenyl ring will likely be twisted with respect to the plane of the oxadiazole ring.

Crystallographic Parameters (Predicted)

Based on similar structures, the compound is likely to crystallize in a monoclinic or triclinic space group. The unit cell would contain two or four molecules.

Table 1: Predicted Crystallographic Data for this compound

| Parameter | Predicted Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c or C2/c |

| a (Å) | 10 - 15 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 20 |

| β (°) | 90 - 110 |

| V (ų) | 1000 - 1500 |

| Z | 4 |

Bond Lengths and Angles (Predicted)

The bond lengths and angles within the 1,3,4-oxadiazole ring are expected to be consistent with its aromatic character, showing partial double bond character for the C-N and C-O bonds.

Table 2: Predicted Key Bond Lengths and Angles

| Bond | Predicted Length (Å) | Angle | Predicted Angle (°) |

| C=S | 1.65 - 1.70 | C-N-N | 105 - 110 |

| C-N (ring) | 1.30 - 1.35 | N-C-O | 110 - 115 |

| N-N | 1.38 - 1.42 | C-O-C | 100 - 105 |

| C-O (ring) | 1.35 - 1.40 |

Intermolecular Interactions and Supramolecular Assembly

A key feature of the crystal packing in this class of compounds is the formation of hydrogen-bonded dimers. The N-H group of the thione acts as a hydrogen bond donor, while the sulfur atom of a neighboring molecule acts as the acceptor, leading to the formation of a stable centrosymmetric dimer.

Diagram 1: Predicted Hydrogen Bonding Interaction

Caption: Predicted centrosymmetric dimer formation via N-H···S hydrogen bonds.

In addition to these strong hydrogen bonds, the crystal packing is likely to be stabilized by weaker C-H···O and C-H···π interactions, as well as π-π stacking between the aromatic rings of adjacent molecules. These non-covalent interactions play a crucial role in determining the overall supramolecular architecture and the physicochemical properties of the solid material.

Diagram 2: Experimental Workflow for Structural Elucidation

Caption: A typical experimental workflow for the synthesis and structural elucidation of the title compound.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the synthesis, spectroscopic characterization, and a detailed predictive analysis of the crystal structure of this compound. The insights into its likely molecular geometry, tautomeric preference, and intermolecular interactions provide a valuable foundation for its further investigation and application in drug discovery. The presence of the ethoxyphenyl group and the reactive thiol functionality make this compound a highly attractive candidate for the development of novel therapeutic agents.

The definitive elucidation of its single-crystal X-ray structure is a critical next step to validate the predictions made in this guide and to provide a precise three-dimensional model for computational studies, such as molecular docking and virtual screening. Such experimental data will undoubtedly accelerate the rational design of new and more potent derivatives based on this promising scaffold.

References

-

Al-Omary, F. A. M., Blacque, O., Alanazi, F. S., Tiekink, E. R. T., & El-Emam, A. A. (2023). Crystal structure of 2-[(4-bromobenzyl)thio]- 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, C13H8Br2N2OS2. Zeitschrift für Kristallographie - New Crystal Structures, 238(5), 911-913. [Link]

-

(2020). Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. ResearchGate. [Link]

-

PubChem. (n.d.). 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol. National Center for Biotechnology Information. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol. CompTox Chemicals Dashboard. Retrieved from [Link]

-

PubChem. (n.d.). 5-Phenyl-1,3,4-oxadiazole-2-thiol. National Center for Biotechnology Information. Retrieved from [Link]

-

Ibrahim, M. A. A., El-Gohary, A. R. M., & Jasinski, J. P. (2012). 5-Ethoxy-1,3,4-thiadiazole-2(3H)-thione. Acta Crystallographica Section E: Structure Reports Online, 68(3), o503. [Link]

-

Arshad, N., Naseem, S., & Hussain, R. (2015). X-ray Structural Analysis of 5-(4-pyridyl)-1,3,4-oxadiazole-2(3H)-thione. ResearchGate. [Link]

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis, spectroscopic characterization and powder XRD study of 4-(5-(ethylthio)-1,3,4-oxadiazole-2-yl). SciSpace. [Link]

Sources

Technical Whitepaper: Physicochemical Profiling of 5-(4-Ethoxyphenyl)-1,3,4-oxadiazole-2-thiol

Executive Summary

This technical guide provides a comprehensive physicochemical analysis of 5-(4-Ethoxyphenyl)-1,3,4-oxadiazole-2-thiol (CAS: 84159-98-8). As a privileged scaffold in medicinal chemistry, this compound represents a critical junction in the development of non-steroidal anti-inflammatory drugs (NSAIDs), antimicrobial agents, and tyrosine kinase inhibitors.

The 1,3,4-oxadiazole core acts as a bioisostere for carboxylic acids, esters, and carboxamides, offering improved metabolic stability and lipophilicity. This guide focuses on the compound's dual-nature reactivity arising from thiol-thione tautomerism , a property that dictates its behavior in both synthetic pathways and biological binding pockets.

Chemical Identity & Physical Constants

The following data aggregates experimental values and high-confidence predictive models validated against structural analogs (e.g., 4-methoxy derivatives).

| Property | Value / Description | Source/Notes |

| IUPAC Name | This compound | |

| CAS Number | 84159-98-8 | Verified |

| Molecular Formula | C₁₀H₁₀N₂O₂S | |

| Molecular Weight | 222.27 g/mol | |

| Physical State | White to Off-white Crystalline Solid | Recrystallized from Ethanol |

| Melting Point | 175–176 °C | Experimental [1] |

| Solubility (25°C) | DMSO (>20 mg/mL), DMF, Ethanol (Hot) | Insoluble in water |

| pKa (Acidic) | ~4.35 (Thiol proton) | Predicted (EPA) [2] |

| LogP (Octanol/Water) | 1.8 – 2.1 | Predicted (Consensus) |

| H-Bond Donors | 1 (Thione NH form dominates) | |

| H-Bond Acceptors | 4 (N, O, S) |

Structural Architecture: The Thiol-Thione Tautomerism

A critical error in early-stage drug design involving this scaffold is assuming it exists purely as a thiol (-SH). In reality, the compound exists in a dynamic equilibrium between the thiol (A) and thione (B) forms.

In the solid state and polar solvents (DMSO, Methanol), the equilibrium strongly favors the thione (oxadiazoline-2-thione) tautomer. This has profound implications for ligand-protein docking, as the thione form presents a hydrogen bond donor (NH) rather than just an acceptor.

Diagram 1: Tautomeric Equilibrium

Caption: The equilibrium shifts toward the thione form (Red) in polar media, stabilizing the structure via the N-H group.

Synthesis & Reaction Mechanism[1][2][3][4]

The most robust synthetic route involves the cyclization of 4-ethoxybenzoic acid hydrazide with carbon disulfide (CS₂) in an alkaline medium. This reaction proceeds through a xanthate intermediate, followed by intramolecular nucleophilic attack and elimination of H₂S.

Diagram 2: Synthetic Pathway[5][6]

Caption: Step-wise cyclization mechanism. The acidification step is critical to protonate the thione salt and precipitate the final product.

Detailed Experimental Protocol

Objective: Synthesis of this compound (Scale: 10 mmol).

-

Reagent Prep: Dissolve 4-ethoxybenzoic acid hydrazide (1.80 g, 10 mmol) in absolute ethanol (30 mL).

-

Base Addition: Add Potassium Hydroxide (KOH) (0.84 g, 15 mmol) previously dissolved in ethanol (10 mL). Stir at room temperature for 10 minutes.

-

Cyclization: Add Carbon Disulfide (CS₂) (1.2 mL, 20 mmol) dropwise. The solution may turn light yellow.[1]

-

Reflux: Heat the mixture to reflux (80°C) for 6–8 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 6:4). Evolution of H₂S gas (rotten egg smell) indicates cyclization.

-

Workup: Concentrate the solvent to ~1/3 volume under reduced pressure. Pour the residue into crushed ice (100 g).

-

Precipitation: Acidify the solution dropwise with conc. HCl to pH 2–3. A white/off-white solid will precipitate.

-

Purification: Filter the solid, wash with cold water (3x 20 mL), and recrystallize from Ethanol/Water (8:2) to yield shiny crystals.

-

Yield: Expected yield 75–85%.

Physicochemical Characterization

Spectral Signatures (Expected Data)[3][5][7][8][9]

To validate the structure, researchers should look for the following diagnostic signals. The absence of an S-H stretch in the solid-state IR is common and indicates the thione tautomer.

| Technique | Diagnostic Signal | Assignment |

| FT-IR (KBr) | 3100–3250 cm⁻¹ | N-H stretch (Thione form) |

| 1610–1620 cm⁻¹ | C=N stretch (Oxadiazole ring) | |

| 1320–1340 cm⁻¹ | C=S stretch (Thione form) | |

| 1250 cm⁻¹ | C-O-C (Aryl ether asymmetric) | |

| ¹H NMR (DMSO-d₆) | δ 13.5–14.0 ppm (br s, 1H) | NH/SH (Exchangeable, very downfield) |

| δ 7.85 (d, 2H), 7.10 (d, 2H) | Aromatic protons (AA'BB' system) | |

| δ 4.10 (q, 2H) | -OCH₂- (Methylene of ethoxy) | |

| δ 1.35 (t, 3H) | -CH₃ (Methyl of ethoxy) | |

| ¹³C NMR | δ ~177 ppm | C=S (C2 of oxadiazole) |

| δ ~160 ppm | C-O (C5 of oxadiazole) |

Biological Interface & ADME Prediction

For drug development professionals, the Lipinski Rule of 5 compliance is a key metric.

-

MW: 222.27 (< 500) ✅

-

LogP: ~1.9 (< 5) ✅

-

H-Bond Donors: 1 (< 5) ✅

-

H-Bond Acceptors: 4 (< 10) ✅

Implication: The compound possesses excellent oral bioavailability potential. However, the thiol group is a "warhead" that can form disulfide bridges with cysteine residues in proteins (e.g., covalent inhibition), which may lead to promiscuous binding (PAINS) if not carefully controlled.

References

-

U.S. Environmental Protection Agency. (2023). CompTox Chemicals Dashboard: 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol (Analog Data). Retrieved October 26, 2023, from [Link]

-

Abu-Zaied, M. A., et al. (2012). Synthesis and Screening of New 5-Substituted-1,3,4-oxadiazole-2-thioglycosides as Potent Anticancer Agents. Pharmacology & Pharmacy, 3, 254-261.[2] [Link]

-

PubChem. (2023). Compound Summary for CID 683639 (Methoxy analog). National Library of Medicine. [Link]

Sources

Initial Biological Screening of 5-(4-Ethoxyphenyl)-1,3,4-oxadiazole-2-thiol: A Strategic Approach

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Rationale for a Targeted Screening Cascade

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of biological activities.[1][2][3] Derivatives have demonstrated proven antibacterial, antifungal, anticancer, anti-inflammatory, and antioxidant properties.[1][2][4] The specific compound, 5-(4-ethoxyphenyl)-1,3,4-oxadiazole-2-thiol, combines this potent heterocyclic core with an ethoxyphenyl substituent and a thiol group, features that suggest a high potential for diverse biological interactions. The thiol group, in particular, can act as a hydrogen bond donor/acceptor or a nucleophile, potentially engaging with various enzymatic targets.

This guide eschews a generic, one-size-fits-all template. Instead, it presents a bespoke, multi-phase screening cascade designed to efficiently and logically elucidate the primary biological potential of this specific molecule. Our approach is grounded in the principle of progressive filtering: we begin with a foundational assessment of general toxicity to establish a safe therapeutic window, followed by a concurrent, multi-pronged primary screen against the most probable activity domains for this chemical class. Positive "hits" from this primary screen would then justify advancement to more complex, resource-intensive secondary and mechanistic assays. This strategy maximizes efficiency, conserves resources, and builds a robust, data-driven profile of the compound's capabilities.

The Strategic Screening Workflow

The proposed workflow is designed as a decision-making tree. Each phase provides critical data that informs the next steps, ensuring a logical and resource-efficient investigation.

Caption: A strategic workflow for the initial biological evaluation of the target compound.

Phase 1: Foundational Cytotoxicity Assessment

Expertise & Causality: Before investigating specific therapeutic activities, it is imperative to determine the compound's inherent toxicity against normal, healthy cells. This step is not merely a safety check; it is foundational for data integrity. It allows us to establish a concentration range for subsequent assays where observed effects are due to specific biological activity, not general toxicity. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a cost-effective, reliable, and widely adopted method for this purpose, measuring cellular metabolic activity as a proxy for cell viability.[5]

Protocol 1: General Cytotoxicity via MTT Assay

-

Cell Culture: Culture a non-cancerous human cell line (e.g., HEK293 human embryonic kidney cells or L929 murine fibroblasts) in appropriate media until approximately 80% confluency.

-

Cell Seeding: Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Create a series of dilutions in culture medium to achieve final concentrations ranging from (e.g.) 0.1 µM to 200 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

-

Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include 'vehicle control' wells (medium with DMSO only) and 'untreated control' wells (medium only).

-

Incubation: Incubate the plate for 48 hours at 37°C in a humidified, 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours. During this time, mitochondrial reductases in living cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the CC₅₀ (50% cytotoxic concentration).

Phase 2: Multi-Pronged Primary Screening

With a non-toxic concentration range established, the compound can be confidently screened for its principal therapeutic potentials. The following assays are selected based on the well-documented activities of the 1,3,4-oxadiazole scaffold.[1][3]

Anticancer Activity Screening

Expertise & Causality: The 1,3,4-oxadiazole nucleus is a component of many compounds with potent anti-proliferative effects.[6][7][8] A primary screen against a diverse panel of human cancer cell lines is a logical first step. Using cell lines from different tissue origins (e.g., lung, breast, colon) provides initial data on the compound's potential spectrum of activity. The MTT assay protocol is adapted here to measure cytotoxicity specifically against cancer cells, with the goal of identifying potent and selective compounds.

The protocol is identical to Protocol 1 , but utilizes a panel of cancer cell lines.

Data Presentation: Summarizing Cytotoxicity Data Quantitative data from cytotoxicity assays are used to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).[9]

| Table 1: IC₅₀ Values of this compound in Various Cancer Cell Lines after 48-hour exposure. | | :--- | :--- | :--- | | Cell Line | Cancer Type | IC₅₀ (µM) ± SD | | A549 | Lung Carcinoma | Experimental Value | | MCF-7 | Breast Adenocarcinoma | Experimental Value | | HCT-116 | Colon Carcinoma | Experimental Value | | HeLa | Cervical Adenocarcinoma | Experimental Value | | L929 (Control) | Murine Fibroblast | Experimental Value |

A high IC₅₀ value for the control cell line relative to the cancer cell lines indicates selectivity, a highly desirable trait for a potential anticancer agent.

Antimicrobial Activity Screening

Expertise & Causality: The 1,3,4-oxadiazole-2-thiol moiety is known for its antimicrobial properties.[10][11] The initial screen should assess activity against a representative panel of pathogens, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a common fungus (e.g., Candida albicans). The broth microdilution method is a quantitative technique that determines the Minimum Inhibitory Concentration (MIC), providing a precise measure of potency.

Protocol 2: Antimicrobial Susceptibility via Broth Microdilution

-

Microorganism Preparation: Prepare a fresh inoculum of each test microorganism, adjusted to a 0.5 McFarland standard.

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in an appropriate sterile broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi). Concentrations should range from (e.g.) 256 µg/mL down to 1 µg/mL.

-

Inoculation: Add the standardized microbial suspension to each well.

-

Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

-

Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation: Summarizing Antimicrobial Activity

| Table 2: Minimum Inhibitory Concentration (MIC) of this compound. | | :--- | :--- | :--- | | Microorganism | Type | MIC (µg/mL) | | Staphylococcus aureus (ATCC 25923) | Gram-positive | Experimental Value | | Escherichia coli (ATCC 25922) | Gram-negative | Experimental Value | | Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | Experimental Value | | Candida albicans (ATCC 90028) | Fungus | Experimental Value |

In-Vitro Anti-inflammatory Activity

Expertise & Causality: Inflammation is a key pathological process, and many 1,3,4-oxadiazole derivatives have shown anti-inflammatory effects.[12][13][14] Protein denaturation is a well-documented cause of inflammation. The inhibition of heat-induced albumin denaturation is a simple, rapid, and widely accepted preliminary in-vitro assay to screen for anti-inflammatory properties.[14]

Protocol 3: Inhibition of Albumin Denaturation Assay

-

Reaction Mixture: Prepare test solutions by mixing 1 mL of various concentrations of the test compound (e.g., 10-200 µg/mL) with 1 mL of 1% aqueous bovine serum albumin solution.

-

pH Adjustment: Adjust the pH of all solutions to 6.8 using glacial acetic acid.

-

Controls: Prepare a control solution (1 mL albumin + 1 mL vehicle) and a standard solution (1 mL albumin + 1 mL Diclofenac Sodium at various concentrations).

-

Incubation: Incubate all solutions at 37°C for 20 minutes, followed by heating at 70°C for 10 minutes in a water bath.

-

Measurement: After cooling, measure the turbidity (absorbance) of the solutions at 660 nm.

-

Analysis: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

In-Vitro Antioxidant Activity

Expertise & Causality: Oxidative stress is implicated in numerous diseases, and compounds that can scavenge free radicals are of significant therapeutic interest.[15] The 1,3,4-oxadiazole scaffold has been associated with antioxidant activity.[12][16] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a standard method based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from purple to yellow that is easily measured spectrophotometrically.[17][18][19]

Caption: Principle of the DPPH radical scavenging assay.

Protocol 4: DPPH Radical Scavenging Assay

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

-

Test Samples: Prepare various concentrations of the test compound in methanol (e.g., 10-200 µg/mL).

-

Reaction: In a 96-well plate, mix 100 µL of each compound concentration with 100 µL of the DPPH solution.

-

Controls: Include a blank (methanol only) and a positive control (a known antioxidant like Ascorbic Acid or Trolox).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm.

-

Analysis: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Absorbance of Blank - Absorbance of Test) / Absorbance of Blank] x 100

Data Presentation: Summarizing Anti-inflammatory and Antioxidant Activity

| Table 3: Primary In-Vitro Anti-inflammatory and Antioxidant Activity. | | :--- | :--- | :--- | | Assay | Metric | Result for Test Compound | | Albumin Denaturation | % Inhibition @ 100 µg/mL | Experimental Value | | DPPH Scavenging | % Scavenging @ 100 µg/mL | Experimental Value | | Reference Standard | | | | Diclofenac Sodium | % Inhibition @ 100 µg/mL | Literature/Experimental Value | | Ascorbic Acid | % Scavenging @ 100 µg/mL | Literature/Experimental Value |

Phase 3: Interpreting Hits and Advancing to Secondary Assays

A "hit" is defined as a compound that shows significant activity at a non-toxic concentration. For instance, an IC₅₀ value below 10 µM in an anticancer screen, an MIC value ≤ 16 µg/mL in an antimicrobial assay, or >50% inhibition in anti-inflammatory/antioxidant assays at a concentration of 100 µg/mL would typically warrant further investigation.

Should this compound emerge as a hit in any primary screen, the logical progression is to more specific, mechanism-of-action studies.

-

Anticancer Hit: Follow-up studies could include cell cycle analysis by flow cytometry, apoptosis induction assays (e.g., Annexin V/PI staining), or specific enzyme inhibition assays (e.g., targeting kinases or thymidylate synthase).[20][21]

-

Anti-inflammatory Hit: A logical next step would be to investigate the inhibition of specific inflammatory enzymes like Cyclooxygenase-1 (COX-1) and COX-2.[12][22]

-

Antimicrobial Hit: Further studies would involve determining the minimum bactericidal/fungicidal concentration (MBC/MFC) and testing against a broader panel of drug-resistant microbial strains.[10]

Conclusion

This guide outlines a robust, logical, and scientifically grounded strategy for the initial biological characterization of this compound. By commencing with a foundational cytotoxicity assessment and progressing to a targeted, multi-domain primary screen, researchers can efficiently identify the most promising therapeutic avenues for this molecule. This structured approach ensures that resources are directed toward the most viable leads, accelerating the journey from novel compound to potential drug candidate.

References

- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI.

- Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. (2022). Taylor & Francis.

- Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (2023). ACS Omega.

- Spectral and Biological Investigation of 5-Phenyl-1,3,4-Oxadiazole-2-Thiol. (2017). Journal of Applicable Chemistry.

- Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. (2023). Molecules.

- New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation. (2024). Journal of the Iranian Chemical Society.

- Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018). Molecules.

- Selected Heterocyclic Compounds as Antioxidants. Synthesis and Biological Evaluation. (n.d.). PubMed.

- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications.

- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2025). ResearchGate.

- Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2021). Molecules.

- Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (2025). MDPI.

- Anti-cancer activity of 1,3,4-oxadiazole and its derivative. (2024). ResearchGate.

- Anti-inflammatory activity of new 1,3,4-oxadiazole derivatives. (2021). Chulalongkorn University Digital Collections.

- Synthesis, characterization, biological evaluation, and molecular docking studies of new 1,3,4-oxadiazole-thioether derivative as antioxidants and cytotoxic agents. (n.d.). National Institutes of Health.

- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). National Institutes of Health.

- In silico Screening, Synthesis, and in vitro Enzyme Assay of Some 1,2,3-Oxadiazole-linked Tetrahydropyrimidine-5-carboxylate Derivatives as DPP-IV Inhibitors for Treatment of T2DM. (2024). Chemical Methodologies.

- Characterization of Oxygenated Heterocyclic Compounds and in vitro Antioxidant Activity of Pomelo Essential Oil. (2021). Dove Medical Press.

- New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity. (2020). MDPI.

- Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2025). MDPI.

- Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. (2021). MDPI.

- SYNTHESIS,ANTIBACTERIAL ACTIVITY OF 2-AMINO 5-PHENYL -1,3,4- OXADIAZOLE DERIVATIVES. (n.d.). Baghdad Science Journal.

- Antioxidant Activity Evaluation in a Series of Heterocyclic Compounds Derived from 1,8-Diaminonaphthalene. (2021). Scientific Research Publishing.

- An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (2023). MDPI.

- Preliminary Cytotoxicity Assessment of a Novel Compound in Cancer Cell Lines: An In-depth Technical Guide. (n.d.). BenchChem.

- A critical review on synthesis and Biological Screening of 1,3,4-Oxadiazole based NSAIDs Derivatives. (2020). ResearchGate.

- Evaluation of the in vitro antioxidant and antitumor activity of extracts from Camellia fascicularis leaves. (2022). Frontiers in Nutrition.

-

Synthesis and Screening of New[1][20][23]Oxadiazole,[1][12][23]Triazole, and[1][12][23]Triazolo[4,3-b][1][12][23]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). (2021). ACS Omega. Available at:

- 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (n.d.). National Institutes of Health.

- 1,3,4-Oxadiazole as an Anticancer Agent. (2024). International Journal for Multidisciplinary Research.

- Screening of in vitro antioxidant activity of methanolic leaf and root extracts of Hypochaeris radicata L. (Asteraceae). (2012). Journal of Applied Pharmaceutical Science.

- Role of Cytotoxicity Experiments in Pharmaceutical Development. (n.d.). SciSpace.

- Synthesis and In Vitro Antimicrobial Activity of 1,3,4-Oxadiazole-2-thiol and its Analogs. (2015). Semantic Scholar.

- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (n.d.). Semantic Scholar.

- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. jchemrev.com [jchemrev.com]

- 4. jchemrev.com [jchemrev.com]

- 5. ijprajournal.com [ijprajournal.com]

- 6. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ijfmr.com [ijfmr.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 15. Selected heterocyclic compounds as antioxidants. Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. dovepress.com [dovepress.com]

- 17. Antioxidant Activity Evaluation in a Series of Heterocyclic Compounds Derived from 1,8-Diaminonaphthalene [scirp.org]

- 18. Frontiers | Evaluation of the in vitro antioxidant and antitumor activity of extracts from Camellia fascicularis leaves [frontiersin.org]

- 19. japsonline.com [japsonline.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. mdpi.com [mdpi.com]

- 22. mdpi.com [mdpi.com]

- 23. ijari.org [ijari.org]

Technical Synthesis Guide: Novel 5-(4-Ethoxyphenyl)-1,3,4-oxadiazole-2-thiol Analogs

Executive Summary

The 1,3,4-oxadiazole-2-thiol scaffold represents a privileged structure in medicinal chemistry, acting as a bio-isostere for carboxylic acids, esters, and carboxamides while offering enhanced metabolic stability. This guide focuses specifically on the 5-(4-ethoxyphenyl)-1,3,4-oxadiazole-2-thiol derivative.

The inclusion of the para-ethoxy group at the C5 position modulates lipophilicity (

Retrosynthetic Analysis & Strategy

To ensure high yields and operational simplicity, we utilize a convergent linear synthesis starting from commercially available 4-ethoxybenzoic acid. The strategy relies on the formation of a hydrazide intermediate, followed by heterocyclization using carbon disulfide (

Strategic Logic

-

Step 1 (Activation): Conversion of the acid to an ester prevents competitive side reactions during hydrazinolysis.

-

Step 2 (Nucleophilic Substitution): Hydrazine hydrate acts as a potent nucleophile to generate the key hydrazide precursor.

-

Step 3 (Cyclization): The reaction with

proceeds via a dithiocarbazate intermediate, which undergoes intramolecular cyclization to form the oxadiazole ring with the evolution of

Figure 1: Retrosynthetic pathway for the target scaffold construction.

Core Synthesis Protocol

Step 1: Synthesis of Ethyl 4-ethoxybenzoate

Objective: Mask the carboxylic acid to facilitate nucleophilic attack by hydrazine.

-

Reagents: 4-Ethoxybenzoic acid (0.1 mol), Absolute Ethanol (excess), Conc.

(catalytic). -

Procedure:

-

Dissolve 4-ethoxybenzoic acid in absolute ethanol (50 mL).

-

Add 2-3 mL of conc.

dropwise. -

Reflux for 8–10 hours. Monitor via TLC (Solvent: Hexane:EtOAc 8:2).

-

Neutralize with

solution and extract with ethyl acetate. -

Evaporate solvent to yield the ester (liquid/low-melting solid).

-

Step 2: Synthesis of 4-Ethoxybenzohydrazide

Objective: Generate the nucleophilic hydrazide precursor.

-

Reagents: Ethyl 4-ethoxybenzoate (0.05 mol), Hydrazine hydrate (99%, 0.1 mol), Ethanol (30 mL).

-

Procedure:

-

Dissolve the ester in ethanol.

-

Add hydrazine hydrate dropwise with stirring.

-

Reflux for 6–8 hours. A solid precipitate typically forms upon cooling.

-

Validation: Monitor disappearance of ester spot on TLC.

-

Filter the solid, wash with cold ethanol, and recrystallize from ethanol.

-

Expected Yield: >80%.

-

Step 3: Cyclization to this compound

Objective: Ring closure via

-

Reagents: 4-Ethoxybenzohydrazide (0.01 mol), Carbon disulfide (

, 0.015 mol), KOH (0.01 mol), Ethanol (50 mL). -

Procedure:

-

Dissolve KOH in absolute ethanol. Add the hydrazide and stir until dissolved.

-

Critical Control Point: Cool the solution to 0–5°C in an ice bath.

-

Add

dropwise. The reaction is exothermic; maintain temperature to prevent -

Reflux the mixture for 10–12 hours until evolution of

gas ceases (test with lead acetate paper—turns black if -

Concentrate the solvent. Dissolve the residue in water.[3]

-

Acidify with 10% HCl to pH 2–3. The product will precipitate as a white/pale yellow solid.

-

Filter, wash with water, and recrystallize from ethanol.

-

Mechanistic Insight: The Cyclization Pathway

Understanding the mechanism allows for troubleshooting low yields. The reaction proceeds through a potassium dithiocarbazate salt, which then undergoes intramolecular nucleophilic attack.

Figure 2: Mechanistic flow of the cyclization reaction involving dithiocarbazate formation.

Tautomerism Note: The product exists in a dynamic equilibrium between the thiol (-SH) and thione (=S) forms. In the solid state and polar solvents, the thione form (oxadiazole-2(3H)-thione) often predominates, evidenced by a C=S stretch in IR spectroscopy.

Diversification: Synthesis of Analogs

The free thiol/thione group at the C2 position is a versatile handle for generating libraries of analogs.

Protocol A: S-Alkylation (Thioether Formation)

Objective: Increase steric bulk or introduce pharmacophores.

-

Reagents: this compound, Alkyl halide (R-X),

, Acetone/DMF. -

Procedure:

-

Dissolve the thiol in dry acetone or DMF.

-

Add anhydrous

(1.5 eq) and stir for 30 mins. -

Add the alkyl halide (1.1 eq) and stir at RT or reflux (depending on R-X reactivity) for 4–6 hours.

-

Pour into ice water; filter the precipitate.

-

Protocol B: Mannich Base Synthesis (N-Alkylation)

Objective: Introduce amine functionality for solubility enhancement.

-

Reagents: Thiol scaffold, Formaldehyde (37%), Secondary amine (e.g., Morpholine, Piperidine), Ethanol.

-

Procedure:

-

Dissolve the thiol in ethanol.

-

Add formaldehyde solution followed by the secondary amine.

-

Stir at RT overnight. The Mannich base often precipitates out.

-

Characterization & Data Validation

To validate the synthesis of the this compound core, look for these specific spectral signatures:

| Technique | Diagnostic Signal | Structural Inference |

| IR Spectroscopy | 2500–2600 | S-H stretch (confirms thiol form) |

| 1100–1200 | C=S stretch (confirms thione tautomer) | |

| 1600–1620 | C=N stretch (oxadiazole ring) | |

| 1H NMR | -SH / -NH (exchangeable with | |

| Mass Spectrometry | M+ and [M+2] peaks | Confirm molecular weight and isotope patterns |

References

-

Synthesis of S-substituted oxadiazole analogs

- Synthesis and antibacterial screening of S-substituted derivatives of 5-(3,4-methylenedioxyphenyl)-1,3,4-oxadiazol-2-thiol.

-

Source:

-

General Cyclization Methodology (Hydrazide + CS2)

- Strategies to Synthesis of 1,3,4-Oxadiazole Deriv

-

Source:

-

Biological Activity of Oxadiazole-2-thiols

- Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Deriv

-

Source:

-

Mechanistic Studies

- An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds.

-

Source:

Sources

Methodological & Application

In vitro antimicrobial activity of 5-(4-Ethoxyphenyl)-1,3,4-oxadiazole-2-thiol

Application Note: In Vitro Antimicrobial Evaluation of 5-(4-Ethoxyphenyl)-1,3,4-oxadiazole-2-thiol

Executive Summary

This application note details the technical protocols for evaluating the antimicrobial efficacy of This compound (CAS: 84159-98-8). As a derivative of the pharmacologically privileged 1,3,4-oxadiazole scaffold, this compound exhibits significant potential as a broad-spectrum antimicrobial agent.[1][2] Its lipophilic 4-ethoxy substituent is engineered to enhance cellular membrane permeability, addressing a common bottleneck in gram-negative bacterial susceptibility. This guide provides standardized workflows for Minimum Inhibitory Concentration (MIC) determination, Zone of Inhibition (ZOI) screening, and mechanistic insight, strictly aligned with CLSI (Clinical and Laboratory Standards Institute) methodologies.

Compound Profile & Preparation[1][2][3][4][5][6]

Physicochemical Properties

-

IUPAC Name: 5-(4-ethoxyphenyl)-3H-1,3,4-oxadiazole-2-thione

-

CAS Number: 84159-98-8

-

Molecular Formula: C₁₀H₁₀N₂O₂S

-

Molecular Weight: 222.26 g/mol

-

Solubility: Soluble in DMSO, DMF; sparingly soluble in ethanol; insoluble in water.

-

Storage: Store solid at 2–8°C, desiccated. Protect from light.

Stock Solution Protocol

To ensure experimental reproducibility, precise stock preparation is critical. The compound is prone to thiol-thione tautomerism; maintaining a consistent solvent environment minimizes variability.

-

Weighing: Accurately weigh 10.0 mg of the compound.

-

Dissolution: Dissolve in 1.0 mL of 100% DMSO (Dimethyl sulfoxide, molecular biology grade) to achieve a 10,000 µg/mL (10 mg/mL) master stock.

-

Note: Vortex for 30 seconds. If particulate matter remains, sonicate at 40 kHz for 5 minutes.

-

-

Sterilization: Do not autoclave. Filter sterilize using a 0.22 µm PTFE or Nylon syringe filter (DMSO-compatible).

-

Storage: Aliquot into amber microtubes. Stable at -20°C for 3 months. Avoid freeze-thaw cycles.

Experimental Protocols

Protocol A: Broth Microdilution Assay (MIC Determination)

Standard: CLSI M07 (Bacteria) / M38 (Filamentous Fungi) Objective: Determine the lowest concentration inhibiting visible growth.

Materials:

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

96-well microtiter plates (U-bottom for bacteria, F-bottom for fungi).

-

Standardized Inoculum (0.5 McFarland).

-

Resazurin dye (optional, for colorimetric endpoint).

Workflow:

-

Inoculum Preparation:

-

Prepare a direct colony suspension of the test organism (e.g., S. aureus ATCC 25923, E. coli ATCC 25922) in saline.

-

Adjust turbidity to 0.5 McFarland Standard (~1.5 × 10⁸ CFU/mL).

-

Dilute this suspension 1:100 in CAMHB to achieve a final challenge concentration of ~5 × 10⁵ CFU/mL in the well.

-

-

Compound Dilution (Serial Two-Fold):

-

Row A (High): Add 100 µL of 2x top concentration (e.g., 512 µg/mL) to column 1.

-

Serial Dilution: Transfer 100 µL from column 1 to 2, mix, and repeat across to column 10. Discard 100 µL from column 10.

-

Result: A concentration gradient (e.g., 256 µg/mL to 0.5 µg/mL).

-

Controls:

-

Column 11: Growth Control (Media + Inoculum + DMSO vehicle).

-

Column 12: Sterility Control (Media only).

-

-

-

Incubation:

-

Bacteria: 35 ± 2°C, ambient air, 16–20 hours.

-

Fungi (Candida spp.): 35°C, 24–48 hours.

-

-

Readout:

-

Visual: MIC is the lowest concentration well with no turbidity .

-

Colorimetric (Resazurin): Add 30 µL of 0.01% Resazurin. Incubate for 1–4 hours. Blue = Inhibition (No growth); Pink = Growth (Metabolic reduction).

-

Protocol B: Agar Well Diffusion (Screening)

Objective: Rapid qualitative assessment of susceptibility.

-

Seeding: Swab a Mueller-Hinton Agar (MHA) plate with the 0.5 McFarland inoculum to create a confluent lawn.

-

Well Creation: Use a sterile 6 mm cork borer to punch wells into the agar.

-

Loading: Add 50–100 µL of the test compound (e.g., 100 µg/mL) into the well.

-

Positive Control: Ciprofloxacin (5 µg/mL) or Fluconazole (25 µg/mL).

-

Negative Control: DMSO (volume matched).

-

-

Diffusion: Allow plates to stand at room temperature for 30 mins to facilitate diffusion before incubation.

-

Analysis: Measure the diameter of the Zone of Inhibition (ZOI) in millimeters.

Data Analysis & Interpretation

The 4-ethoxy group confers specific Structure-Activity Relationship (SAR) advantages. While the core oxadiazole-2-thiol moiety acts as a pharmacophore (likely interacting with thiol-sensitive enzymes), the ethoxy tail increases lipophilicity (logP), enhancing penetration through the lipid-rich outer membrane of Gram-negative bacteria.

Representative Potency Ranges (Inferred from Analogues):

| Organism Type | Strain Example | Expected MIC Range (µg/mL) | Interpretation |

| Gram-Positive | S. aureus (MRSA) | 4 – 32 | High Potency |

| Gram-Positive | B. subtilis | 2 – 16 | High Potency |

| Gram-Negative | E. coli | 32 – 128 | Moderate Potency |

| Gram-Negative | P. aeruginosa | >128 | Low Potency (Efflux likely) |

| Fungi | C. albicans | 16 – 64 | Moderate Potency |

Note: MICs <10 µg/mL are generally considered significant for lead compounds.

Mechanism of Action & Workflow Visualization

The antimicrobial activity of 5-aryl-1,3,4-oxadiazole-2-thiols is often attributed to the inhibition of key metabolic enzymes (e.g., enoyl-ACP reductase in fatty acid synthesis) or direct membrane disruption. The diagram below illustrates the experimental workflow and the hypothetical mechanism.

Figure 1: Integrated workflow for stock preparation, susceptibility testing, and theoretical mechanistic pathway of this compound.

Safety & Handling (GHS)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle powder in a fume hood to avoid inhalation.

References

-

Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition. CLSI, Wayne, PA.

-

Clinical and Laboratory Standards Institute (CLSI). M38: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. 3rd Edition. CLSI, Wayne, PA.

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 683639, 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol (Analog Reference).

-

Karabanovich, G., et al. (2020). Development of 1,3,4-oxadiazole derivatives as potential antimicrobial agents. (Contextual grounding on scaffold activity).

-

Santa Cruz Biotechnology. 5-Phenyl-1,3,4-oxadiazole-2-thiol Product Data. (General scaffold properties).

Sources

- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 2. Ultrasound-assisted, low-solvent and acid/base-free synthesis of 5-substituted 1,3,4-oxadiazole-2-thiols as potent antimicrobial and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

5-(4-Ethoxyphenyl)-1,3,4-oxadiazole-2-thiol as an enzyme inhibitor

Technical Guide: 5-(4-Ethoxyphenyl)-1,3,4-oxadiazole-2-thiol as a Potent Tyrosinase Inhibitor

Part 1: Abstract & Core Application

This compound (CAS: 84159-98-8) is a bioactive heterocyclic compound belonging to the class of 2,5-disubstituted-1,3,4-oxadiazoles. While the oxadiazole scaffold exhibits broad pharmacological potential (including antimicrobial and anti-inflammatory activities), this specific derivative is most critical as a Tyrosinase Inhibitor .

Its structural specificity lies in the 4-ethoxyphenyl moiety, which provides lipophilic anchoring within the enzyme's active site, while the oxadiazole-2-thiol/thione core acts as a metal-chelating warhead. This makes it a high-value tool compound for researchers studying melanogenesis, enzymatic browning in food chemistry, and the development of depigmenting agents for hyperpigmentation disorders (e.g., melasma).

Key Applications:

-

Enzyme Kinetics: Determination of binding affinity (

) and mode of inhibition (Competitive vs. Mixed). -

Drug Discovery: Lead optimization for non-hydroquinone skin whitening agents.

-

Food Science: Prevention of polyphenol oxidase (PPO) mediated browning in agricultural products.

Part 2: Chemical Properties & Handling

| Property | Specification |

| Molecular Formula | |

| Molecular Weight | 222.26 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO (>10 mg/mL), DMF; Poorly soluble in water. |

| Stability | Stable at room temperature; Hygroscopic. Store at 4°C under inert gas ( |

| pKa (Thiol) | ~6.5 - 7.5 (Exists in thiol-thione tautomeric equilibrium) |

Critical Handling Note: The thiol group is susceptible to oxidation to forming disulfides. Stock solutions in DMSO should be prepared fresh or stored at -20°C in single-use aliquots to prevent oxidative degradation.

Part 3: Mechanism of Action

The inhibitory potency of this compound is driven by two synergistic mechanisms:

-

Copper Chelation (The Warhead): Tyrosinase is a binuclear copper-containing enzyme. The oxadiazole-2-thiol group exists in a tautomeric equilibrium between the thiol and thione forms. The sulfur atom (soft base) and the adjacent nitrogen/oxygen atoms form a coordination complex with the

ions in the active site, effectively blocking the catalytic turnover of substrates like L-Tyrosine or L-DOPA. -

Hydrophobic Anchoring (The Tail): The 4-ethoxyphenyl group mimics the phenolic ring of the natural substrate (Tyrosine). The ethoxy substituent acts as an electron-donating group (EDG), enhancing the electron density of the phenyl ring and improving

stacking interactions with aromatic residues (e.g., Histidine, Phenylalanine) within the enzyme's binding pocket.

Visualizing the Mechanism

Figure 1: Mechanistic pathway of Tyrosinase inhibition via copper chelation and hydrophobic interaction.

Part 4: Experimental Protocols

Protocol A: Tyrosinase Inhibition Assay (Colorimetric)

Objective: Determine the

Reagents:

-

Phosphate Buffer (PB): 50 mM, pH 6.8.

-

Enzyme: Mushroom Tyrosinase (EC 1.14.18.1), 1000 U/mL stock in PB.

-

Substrate: L-DOPA (L-3,4-dihydroxyphenylalanine), 2 mM stock in PB.

-

Inhibitor: this compound (Dissolve in DMSO to 10 mM stock).

Workflow:

-

Preparation:

-

Prepare serial dilutions of the Inhibitor in DMSO (e.g., 0.1, 1, 10, 50, 100 µM final concentration). Ensure final DMSO concentration in the assay is <1% to avoid solvent interference.

-

-

Incubation:

-

In a 96-well microplate, add:

-

140 µL Phosphate Buffer.

-

20 µL Enzyme Solution (20 units/well).

-

20 µL Inhibitor Solution (or DMSO blank for control).

-

-

Incubate at 25°C for 10 minutes to allow inhibitor binding.

-

-

Reaction Trigger:

-

Add 20 µL of L-DOPA substrate (0.5 mM final).

-

-

Measurement:

-

Immediately measure absorbance at 475 nm (formation of Dopachrome) using a kinetic microplate reader.

-

Read every 30 seconds for 10 minutes.

-

-

Calculation:

-

Calculate the initial velocity (

) from the linear portion of the curve.

-

Protocol B: Kinetic Analysis (Mode of Inhibition)

Objective: Determine the inhibition constant (

Workflow:

-

Perform the inhibition assay (Protocol A) using four fixed concentrations of the inhibitor (e.g., 0,

, -

For each inhibitor concentration, vary the Substrate (L-DOPA) concentration (e.g., 0.125, 0.25, 0.5, 1.0, 2.0 mM).

-

Data Analysis:

-

Plot Lineweaver-Burk graphs (

vs. -

Competitive Inhibition: Lines intersect at the Y-axis (

is unchanged, -

Non-Competitive: Lines intersect at the X-axis (

unchanged, -

Mixed: Lines intersect in the second quadrant.

-

Note: Oxadiazole-thiols often show Competitive or Mixed inhibition due to active site copper binding.

-

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for the Tyrosinase Inhibition Assay.

Part 5: Expected Results & Troubleshooting

| Parameter | Expected Outcome | Troubleshooting |

| 1 - 50 µM (Highly dependent on enzyme source) | If >100 µM, check inhibitor solubility or oxidation state. | |

| Inhibition Type | Competitive or Mixed | If Non-Competitive, suspect allosteric binding or protein denaturation. |

| Color Change | Clear | If no color develops in control, enzyme is inactive. Check pH (must be ~6.8). |

| Solvent Effect | DMSO < 1% shows no effect | If DMSO > 2%, enzyme activity may decrease purely due to solvent. Run a solvent control. |

References

-

Khan, M. T. H. (2007). "Heterocyclic Compounds Against the Enzyme Tyrosinase Essential for Melanin Production: Biochemical Features of Inhibition."[1] Bioactive Heterocycles III, 1-30. Link

-

Vanjare, B. D., et al. (2018). "Novel 1,3,4-oxadiazole analogues as mushroom tyrosinase inhibitors: synthesis, kinetic mechanism, cytotoxicity and computational studies." Molecular Diversity, 22, 123-134. Link

-

Zolghadri, S., et al. (2019). "A comprehensive review on tyrosinase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279-309.[1] Link

-

PubChem Compound Summary. "5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol" (Structural Analog Data). National Center for Biotechnology Information. Link

Sources

Application of 5-(4-Ethoxyphenyl)-1,3,4-oxadiazole-2-thiol in agricultural research

Application Note: 5-(4-Ethoxyphenyl)-1,3,4-oxadiazole-2-thiol in Agricultural Pathogen Control

Executive Summary

This guide details the experimental application of This compound (EOT), a potent heterocyclic scaffold, in agricultural research.[1] Distinguished by its 4-ethoxy substitution, this compound exhibits enhanced lipophilicity compared to its methoxy analogs, facilitating superior penetration of fungal cell walls and bacterial membranes. This note provides optimized protocols for synthesis, antifungal screening against crop-destroying pathogens (Fusarium graminearum, Rhizoctonia solani), and antibacterial efficacy testing against Xanthomonas species.

Chemical Profile & Rationale

The 1,3,4-oxadiazole-2-thiol core is a privileged pharmacophore in agrochemistry, acting as a bioisostere for amide and ester groups while offering hydrolytic stability.[1]

-

Molecular Formula: C₁₀H₁₀N₂O₂S[1]

-

Molecular Weight: 222.26 g/mol [1]

-

Key Functional Groups:

-

Oxadiazole Ring: Hydrogen bond acceptor; interacts with enzyme active sites (e.g., sterol 14

-demethylase).[1] -

Thiol (-SH) Group: Critical for biological activity; capable of thione-thiol tautomerism and metal chelation (Cu²⁺, Zn²⁺) which disrupts microbial enzyme function.[1]

-

4-Ethoxy Group: Increases LogP (lipophilicity), enhancing transport across the waxy cuticle of plant leaves and the chitinous cell walls of fungi.

-

Optimized Synthesis Protocol

To ensure high purity (>98%) for biological assays, a cyclization route via the hydrazide intermediate is recommended over direct oxidative cyclization.

Reagents Required:

-

4-Ethoxybenzoic acid[1]

-

Hydrazine hydrate (99%)[1]

-

Carbon disulfide (CS₂)[1]

-

Potassium hydroxide (KOH)[1]

-

Ethanol (absolute)[1]

Step-by-Step Methodology:

-

Esterification: Reflux 4-ethoxybenzoic acid (0.1 mol) with ethanol (50 mL) and catalytic H₂SO₄ for 8 hours. Neutralize and extract ethyl 4-ethoxybenzoate.

-

Hydrazide Formation: React the ester (0.05 mol) with hydrazine hydrate (0.1 mol) in ethanol under reflux for 6 hours. Cool to precipitate 4-ethoxybenzohydrazide . Recrystallize from ethanol.

-

Cyclization (The Critical Step):

-

Dissolve 4-ethoxybenzohydrazide (0.01 mol) in ethanol (30 mL) containing KOH (0.015 mol).

-

Add Carbon Disulfide (0.02 mol) dropwise at 0–5°C.[1]

-

Reflux the mixture for 12–14 hours until H₂S evolution ceases.

-

Concentrate the solvent and acidify the residue with dilute HCl (pH 2–3) to precipitate the crude thiol.[1]

-

-

Purification: Recrystallize from ethanol/DMF (9:1) to obtain white/pale yellow crystals.[1]

Yield Expectation: 75–85% Validation: Melting point 203–205°C; IR spectrum showing -SH stretch at ~2560 cm⁻¹ and C=N at ~1610 cm⁻¹.[1]

Figure 1: Synthetic pathway for this compound.

Application 1: Antifungal Screening (Poisoned Food Technique)[1]

This protocol is designed to quantify the mycelial growth inhibition of Fusarium graminearum (Wheat Head Blight) and Rhizoctonia solani (Root Rot).[1]

Experimental Setup

-

Media: Potato Dextrose Agar (PDA).[1]

-

Control: PDA + solvent (DMSO) without compound.[1]

-

Standard: Carbendazim or Fluconazole (positive control).[1]

Protocol:

-

Stock Solution: Dissolve 10 mg of EOT in 1 mL DMSO to create a 10,000 ppm stock.

-

Media Preparation: Add specific volumes of stock solution to molten PDA (45°C) to achieve final concentrations of 10, 25, 50, and 100 µg/mL (ppm). Pour into sterile petri plates.

-

Inoculation: Aseptically transfer a 5mm mycelial disc from a 7-day-old active culture of the test fungus to the center of the medicated plates.[1]

-

Incubation: Incubate at 28 ± 2°C for 5–7 days.

-

Measurement: Measure the diameter of the fungal colony when the control plate reaches full growth (90mm).

Data Analysis Formula:

WhereTypical Reference Data (Expected Range):

| Pathogen | Conc.[1][3][4][5][6][7] (µg/mL) | Inhibition (%) | Reference Standard (%) |

| F. graminearum | 50 | 78 ± 2.5 | 85 (Carbendazim) |

| R. solani | 50 | 82 ± 1.8 | 88 (Carbendazim) |

| A. niger | 50 | 65 ± 3.0 | 90 (Fluconazole) |

Application 2: Antibacterial Efficacy (Broth Microdilution)[1]

Targeting Xanthomonas oryzae (Rice Bacterial Blight). The oxadiazole-thiol moiety disrupts bacterial cell wall synthesis and membrane integrity.[1]

Protocol:

-

Inoculum: Adjust bacterial culture (X. oryzae) to

CFU/mL (0.5 McFarland standard).[1] -

Plate Setup: Use a 96-well sterile microplate. Add 100 µL of Nutrient Broth to all wells.[1]

-

Serial Dilution: Add 100 µL of EOT stock (1000 µg/mL) to the first column and serially dilute (1:2) across the plate to achieve a range of 500 to 3.9 µg/mL.[1]

-

Inoculation: Add 10 µL of bacterial suspension to each well.

-

Incubation: 37°C for 24 hours.

-

Visualization: Add 10 µL of resazurin dye (0.01%). Incubate for 2 hours. A color change from purple to pink indicates viable growth.[1] The lowest concentration remaining purple is the MIC .[1]

Mechanism of Action & SAR Insights

The biological activity of EOT is driven by a dual mechanism:

-

Ergosterol Biosynthesis Inhibition (Fungi): The oxadiazole nitrogen atoms coordinate with the heme iron of Cytochrome P450 (lanosterol 14

-demethylase), blocking the conversion of lanosterol to ergosterol. This leads to membrane instability and leakage.[1] -

Metal Chelation: The thione tautomer (S=C-NH) can chelate essential metal ions (Cu, Zn) required for microbial enzyme co-factors.[1]

Structure-Activity Relationship (SAR):

-

4-Ethoxy vs. 4-Methoxy: The ethoxy group provides a "sweet spot" of lipophilicity.[1] Longer chains (propoxy/butoxy) often reduce solubility too drastically, while shorter chains (methoxy) may not penetrate waxy cuticles as effectively.

-

2-Thiol Group: Alkylation of this thiol (S-alkylation) generally reduces activity compared to the free thiol/thione form, suggesting the free -SH/NH is crucial for hydrogen bonding or tautomerization.[1]

Figure 2: Proposed mechanism of action for antifungal activity.[1]

References

-

Synthesis and Pharmacological Profile

-

Antifungal Activity (Specific Analogs)

-

Agricultural Efficacy (SDH Inhibition)

-

Antibacterial Mechanisms

Sources

- 1. 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol | C9H8N2O2S | CID 683639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 84159-98-8 [sigmaaldrich.com]

- 3. ijari.org [ijari.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. ptfarm.pl [ptfarm.pl]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 12. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput Screening of 5-(4-Ethoxyphenyl)-1,3,4-oxadiazole-2-thiol Derivatives

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

The 1,3,4-oxadiazole-2-thiol core is a privileged scaffold in medicinal chemistry, widely recognized for its bioisosteric similarity to carboxylic acids and amides. The specific derivative, 5-(4-Ethoxyphenyl)-1,3,4-oxadiazole-2-thiol , combines this bioactive core with a lipophilic ethoxy-phenyl tail, enhancing membrane permeability and hydrophobic pocket occupancy.

However, this scaffold presents a "Janus-faced" challenge in High-Throughput Screening (HTS):

-

Therapeutic Potential: Derivatives are potent inhibitors of metalloenzymes (e.g., Tyrosinase), antimicrobial agents (targeting bacterial cell walls), and anticancer agents (inducing apoptosis).

-

Screening Liability: The free thiol (-SH) and its thione tautomer are frequent Pan-Assay Interference Compounds (PAINS). They can cause false positives via redox cycling, metal chelation, or promiscuous covalent modification of cysteine residues.

This guide provides a rigorous, self-validating workflow to screen libraries of these derivatives while systematically eliminating artifacts.

Module A: Library Design & Chemical Space

To conduct a meaningful HTS, one must first generate a diverse library around the parent scaffold. The free thiol is the primary handle for diversification.

Synthesis Workflow

The parent compound is synthesized via the cyclization of 4-ethoxybenzohydrazide with carbon disulfide (

Key Chemical Insight: S-alkylation blocks the free thiol, converting the potential "PAINS" moiety into a stable thioether. This often retains biological activity while reducing redox/chelation interference.

Visualization: Synthesis & Diversification Logic

Figure 1: Synthetic route from precursor to diverse library generation. S-alkylation is the preferred route to stabilize the core for HTS.

Module B: HTS Assay Protocol (Case Study: Tyrosinase Inhibition)

Given the oxadiazole's affinity for metalloenzymes, Tyrosinase Inhibition is the standard model assay. This protocol uses a colorimetric readout (absorbance) compatible with 384-well automation.

Assay Principle

Tyrosinase catalyzes the oxidation of L-DOPA to Dopaquinone, which spontaneously cyclizes to Dopachrome (orange/brown pigment).

-

Readout: Absorbance at 475 nm.

-

Inhibition: Reduced absorbance relative to vehicle control.

Reagents & Buffer Preparation

-

Buffer: 50 mM Phosphate Buffer (pH 6.8). Note: Avoid Tris buffers as they can interfere with some metal-dependent reactions.

-

Substrate: L-DOPA (2 mM stock in buffer).

-

Enzyme: Mushroom Tyrosinase (500 U/mL stock).

-

Library Compounds: 10 mM in DMSO.

Automated Liquid Handling Protocol (384-Well Plate)

| Step | Action | Volume | Notes |

| 1 | Dispense Buffer | 20 µL | Use low-binding tips to prevent protein loss. |

| 2 | Pin Transfer Compounds | 100 nL | Target conc: 10-50 µM. Final DMSO < 0.5%. |

| 3 | Dispense Enzyme | 10 µL | Add Tyrosinase (final 50 U/mL). |

| 4 | Pre-Incubation | N/A | Critical: Incubate 10 min at 25°C. Allows slow-binding inhibitors to engage. |

| 5 | Dispense Substrate | 20 µL | Add L-DOPA (final 0.5 mM). |

| 6 | Kinetic Read | N/A | Measure |

Expertise Note: Do not use endpoint reads alone. Oxadiazole derivatives can precipitate over time. A kinetic read allows you to observe the rate (slope) and detect precipitation (sudden spikes in absorbance).

Module C: The "Triage" - Eliminating PAINS & False Positives

This is the most critical section for this specific chemical class. 1,3,4-oxadiazole-2-thiols are prone to Metal Chelation (stripping Copper from Tyrosinase) and Aggregation .

The Validation Funnel

Every "Hit" (>50% inhibition) must pass three orthogonal filters.

-

Detergent Sensitivity Test (Aggregation):

-

Repeat the assay with 0.01% Triton X-100 .

-

Logic: If the compound inhibits by forming promiscuous aggregates (colloids) that sequester the enzyme, the detergent will disrupt the aggregate and abolish inhibition.

-

Result: If IC50 shifts significantly (>3-fold) with detergent, it is a False Positive .

-

-

Redox Sensitivity Test (Oxidation):

-

Repeat assay in the presence of 1 mM DTT or GSH (if the target tolerates it) or use a redox-insensitive counter-screen.

-